Mlkl-IN-1 is classified as a small molecule inhibitor specifically targeting the MLKL protein. It is synthesized through various chemical methods, which are detailed in subsequent sections. The compound's development stems from the need to understand and manipulate necroptotic signaling pathways, particularly in the context of cancer and inflammatory diseases.
The synthesis of Mlkl-IN-1 typically involves multiple steps that include:
Specific technical details regarding reaction conditions (e.g., temperature, reaction time) and purification techniques can vary based on the synthetic route employed.
The molecular structure of Mlkl-IN-1 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into:
Data regarding molecular weight, melting point, and solubility are also crucial for understanding its properties in biological contexts.
Mlkl-IN-1 participates in various chemical reactions that facilitate its interaction with MLKL. These include:
Technical details regarding the kinetics of these reactions can be elucidated through studies involving surface plasmon resonance or isothermal titration calorimetry.
The mechanism of action for Mlkl-IN-1 involves:
Data supporting these mechanisms often come from biochemical assays that measure MLKL activity in cellular models treated with Mlkl-IN-1.
Key physical and chemical properties of Mlkl-IN-1 include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.
Mlkl-IN-1 has several scientific applications:
Mixed Lineage Kinase Domain-Like (MLKL) serves as the terminal executor of necroptosis, a caspase-independent programmed cell death pathway characterized by plasma membrane permeabilization and release of damage-associated molecular patterns (DAMPs). Unlike accidental necrosis, necroptosis is tightly regulated by receptor-interacting protein kinases 1 and 3 (RIPK1/RIPK3), which phosphorylate MLKL upon death receptor activation (e.g., TNFR1, TLRs) or pathogen sensing [1] [6]. Activated MLKL undergoes conformational changes, oligomerization, and translocation to cellular membranes, where it induces ion influx and membrane rupture [6] [8]. This process bridges cellular demise to inflammatory responses, implicating MLKL in pathologies like psoriasis, neurodegenerative disorders, and ischemic injuries. Notably, MLKL also exhibits non-necroptotic functions in endosomal trafficking and extracellular vesicle generation, suggesting pleiotropic roles in cellular homeostasis [8].
The pseudokinase domain (PsKD) of MLKL, despite lacking catalytic activity, is indispensable for necroptotic signaling. Structurally, it features a bilobal fold resembling active kinases but harbors critical substitutions: the "VAIK" motif retains lysine (K219 in mice, K230 in humans) for nucleotide binding, while "HRD" and "DFG" motifs are defective, rendering phosphoryl transfer impossible [1] [3] [4]. Key regulatory mechanisms include:
Table 1: Key Structural Features of MLKL Pseudokinase Domain
| Feature | Mouse MLKL | Human MLKL | Functional Impact |
|---|---|---|---|
| Phosphorylation Sites | S345, S347, T349 | T357, S358 | RIPK3-mediated activation trigger |
| Nucleotide Binding | K219-dependent | K230 (weak), K331 (HGK motif) | Stabilizes PsKD conformation |
| Key Motifs | VAIK (partial), HRN, DFG-deficient | VAIK (partial), HGK, DFG-deficient | Determines nucleotide affinity |
| αC-Helix Function | Blocks catalytic site (E239-K219) | Forms closed conformation (E250-K230) | Regulates activation state |
These structural nuances make the PsKD a high-precision target for inhibitors like MLKL-IN-1, which aim to block MLKL activation without disrupting kinase-dependent cellular processes.
The quest for MLKL inhibitors began with phenotypic screens and covalent modifiers. Key milestones include:
Table 2: Evolution of MLKL-Targeted Inhibitors
| Compound | Target Site | Mechanism | EC₅₀/IC₅₀ | Limitations |
|---|---|---|---|---|
| Necrosulfonamide | 4HB domain (Cys86) | Covalent modification, blocks translocation | 50–250 nM | Species-specific (ineffective in mice) |
| GW806742X | Pseudokinase domain | Stabilizes inactive state, inhibits oligomerization | Kd = 9.3 µM | Moderate potency |
| Compound 9 | 4HB domain | Enhanced covalent binding | 148.4 nM | Limited in vivo data |
| Saracatinib | PsKD (Gln343) | Prevents phosphorylation & oligomerization | 2.2 µM | Off-target kinase effects |
MLKL-IN-1 emerges as a next-generation inhibitor designed to overcome historical limitations through improved PsKD specificity and species cross-reactivity, positioning it as a pivotal tool for dissecting necroptosis in human pathologies.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2